molecular formula C12H6O2 B12835218 2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- CAS No. 54160-73-5

2-Propyn-1-one, 1,1'-(1,2-phenylene)bis-

Cat. No.: B12835218
CAS No.: 54160-73-5
M. Wt: 182.17 g/mol
InChI Key: QIBLQPVRHLYJBA-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- is a bifunctional propargyl ketone featuring a 1,2-phenylene bridge connecting two α,β-unsaturated carbonyl groups. The compound’s structure includes a triple bond (C≡C) in the propargyl moiety, which confers high reactivity, particularly in cycloaddition reactions and polymer crosslinking applications. While detailed experimental data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural attributes suggest utility in materials science and synthetic chemistry .

Properties

CAS No.

54160-73-5

Molecular Formula

C12H6O2

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2-prop-2-ynoylphenyl)prop-2-yn-1-one

InChI

InChI=1S/C12H6O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h1-2,5-8H

InChI Key

QIBLQPVRHLYJBA-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CC=CC=C1C(=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) typically involves the reaction of 1,2-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) for several hours .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogues with Varied Phenylene Bridging

The position of the phenylene bridge significantly impacts molecular geometry and properties:

Compound Name Phenylene Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- 1,2 Propargyl ketone Not explicitly provided Triple bond, high reactivity
2-Propen-1-one, 1,1'-(1,3-phenylene)bis-* 1,3 Allyl ketone C28H26O6 458.50 Conjugated double bond, methoxy substituents
Ethanone, 1,1'-(1,3-phenylene)bis- 1,3 Acetyl ketone C14H12O2 212.24 Saturated ketone, simpler structure
Ethanone, 1,1'-(1,4-phenylene)bis- 1,4 Acetyl ketone C14H12O2 212.24 Linear arrangement, higher symmetry

Notes:

  • The 1,3-phenylene variant with methoxy groups (C28H26O6) shows improved solubility in polar solvents due to electron-donating substituents .
  • 1,4-Phenylene compounds adopt linear geometries, favoring crystallinity and applications in ordered materials .

Key Findings :

  • Methoxy groups improve solubility and stabilize charge-transfer complexes, making these compounds suitable for optoelectronic materials .
  • Chlorine substituents enhance reactivity in nucleophilic substitutions but may raise environmental concerns .

Functional Group Variations: Propargyl vs. Allyl vs. Acetyl Ketones

The nature of the ketone functional group dictates reactivity and applications:

Functional Group Example Compound Reactivity Profile Applications
Propargyl ketone 2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- High reactivity in Huisgen cycloaddition Click chemistry, crosslinking agents
Allyl ketone 2-Propen-1-one, 1,1'-(1,3-phenylene)bis- Conjugation enables photopolymerization UV-curable resins
Acetyl ketone Ethanone, 1,1'-(1,3-phenylene)bis- Low reactivity; thermal stability Solvents, intermediates

Critical Analysis :

  • Propargyl ketones are preferred for click chemistry due to their triple bonds, enabling rapid, selective reactions.
  • Allyl ketones’ conjugated systems are advantageous in light-driven applications , such as photoresists .
  • Saturated acetyl ketones serve as stable intermediates in organic synthesis but lack functional versatility .

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